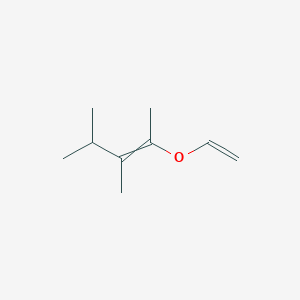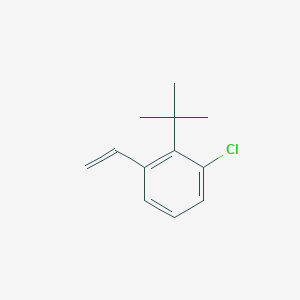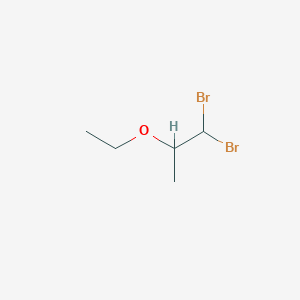
1,1-Dibromo-2-ethoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-2-ethoxypropane is an organic compound with the molecular formula C5H10Br2O It is a brominated ether, characterized by the presence of two bromine atoms and an ethoxy group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-ethoxypropane can be synthesized through the bromination of 2-ethoxypropane. The reaction typically involves the addition of bromine (Br2) to 2-ethoxypropane in the presence of a catalyst or under UV light to facilitate the formation of the dibromo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 2-ethoxypropane is reacted with bromine under controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and bromine concentration are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-2-ethoxypropane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-).
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The compound can be reduced to form 2-ethoxypropane by using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Substitution: Formation of 2-ethoxypropanol or 2-ethoxypropane.
Elimination: Formation of 2-ethoxypropene.
Reduction: Formation of 2-ethoxypropane.
Applications De Recherche Scientifique
1,1-Dibromo-2-ethoxypropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1-dibromo-2-ethoxypropane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromoethane: Another brominated compound with two bromine atoms attached to an ethane backbone.
1,1-Dibromoethane: Similar structure but lacks the ethoxy group.
2-Bromo-2-methylpropane: Contains a bromine atom and a methyl group on a propane backbone.
Uniqueness
1,1-Dibromo-2-ethoxypropane is unique due to the presence of both bromine atoms and an ethoxy group, which imparts distinct reactivity and potential applications compared to other brominated compounds. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
67328-39-6 |
|---|---|
Formule moléculaire |
C5H10Br2O |
Poids moléculaire |
245.94 g/mol |
Nom IUPAC |
1,1-dibromo-2-ethoxypropane |
InChI |
InChI=1S/C5H10Br2O/c1-3-8-4(2)5(6)7/h4-5H,3H2,1-2H3 |
Clé InChI |
RCMVVDQQJXKDEK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


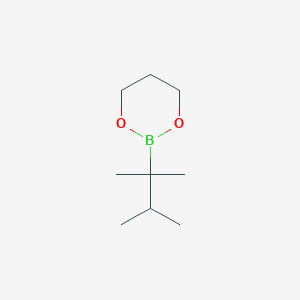
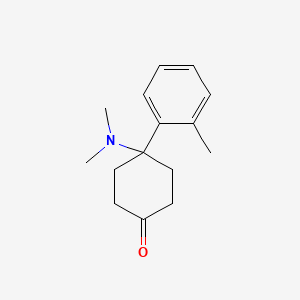
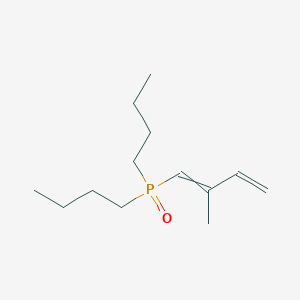


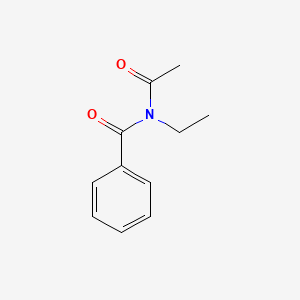
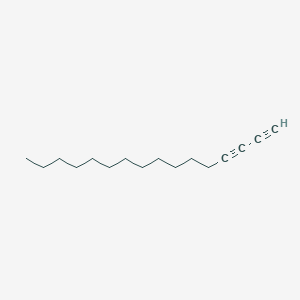
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
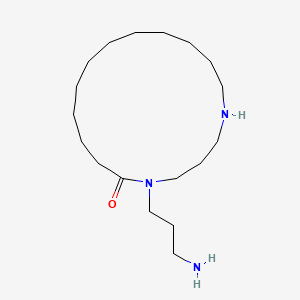
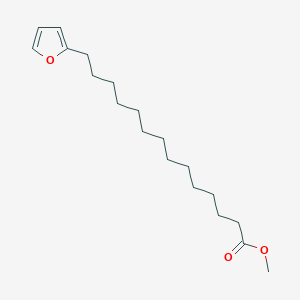
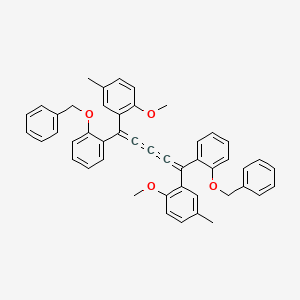
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
